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Compound of Interest

Methyl 5-amino-1H-indole-3-
Compound Name:
carboxylate

Cat. No.: B1419770

This guide provides a comprehensive technical overview of Methyl 5-amino-1H-indole-3-
carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for
researchers, scientists, and professionals in drug development, this document details the
compound's properties, synthesis, characterization, and applications, with a focus on its
emerging role in the development of targeted protein degraders.

Core Compound Identification and Properties

Methyl 5-amino-1H-indole-3-carboxylate is a bifunctional indole derivative featuring a
nucleophilic amino group at the C5 position and an ester at the C3 position. These
functionalities make it a versatile intermediate for constructing more complex molecular
architectures.

CAS Number: 686747-19-3[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. While some
experimental values are not widely reported in the literature, predicted values and data from
closely related analogs provide a reliable profile for laboratory use.
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Property Value Source

Molecular Formula C10H10N202 [1112]

Molecular Weight 190.20 g/mol [1][2]

Appearance Solid (predicted) General knowledge
Melting Point Not reported

. . 424.2 + 25.0 °C (Predicted for
Boiling Point _ [3]
nitro analog)

) 1.452 + 0.06 g/cm? (Predicted
Density _ [3]
for nitro analog)

13.67 + 0.30 (Predicted for
pKa : [3]
nitro analog)

Soluble in DMSO, DMF, and
Solubility Methanol (inferred from

reaction conditions)

Synthesis and Purification

The most established and logical synthetic route to Methyl 5-amino-1H-indole-3-carboxylate
involves a two-step process starting from a suitable indole precursor. The core strategy is the
introduction of a nitro group at the C5 position, followed by its reduction to the corresponding
amine. This approach is favored due to the high efficiency and selectivity of both the nitration
and reduction steps.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the initial formation of the nitro-indole
precursor, followed by its conversion to the target amino-indole.

Step 1: Step 2:

Nitration Methyl 5-nitro-1H-indole-3-carboxylate| Reduction Methyl 5-amino-1H-indole-3-carboxylate
Uil s [ (CAS: 686747-51-3) ] ’ [ (CAS: 686747-19-3)
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Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Methyl 5-nitro-1H-indole-3-

carboxylate (Precursor)

Causality: The synthesis of the nitro-substituted indole is a critical first step. Classical indole
syntheses, such as the Fischer or Japp-Klingemann reactions, are well-suited for this purpose.
The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a
phenylhydrazone, is a robust method for creating the indole core with the nitro group already in
place.[4][5]

Protocol: Fischer Indole Synthesis
This protocol is adapted from established methods for synthesizing substituted nitroindoles.[6]
e Hydrazone Formation:

o Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous or alcoholic solvent.

o Add an equimolar amount of a pyruvate ester (e.g., ethyl pyruvate).

o Stir the mixture at a temperature ranging from 20 °C to 60 °C for 20-60 minutes to form the
corresponding hydrazone precipitate.

o lIsolate the intermediate hydrazone by filtration.
o Cyclization (Indolization):

o Suspend the dried hydrazone in a high-boiling, non-polar solvent such as benzene or
toluene.

o Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.

o Heat the reaction to 85-115 °C for 20-60 minutes. The acid catalyzes a[7][7]-sigmatropic
rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

[4]
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o Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Work-up and Purification:
o Cool the reaction mixture and carefully quench by pouring it over ice water.
o Extract the product into an organic solvent like ethyl acetate.
o Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product, Methyl 5-nitro-1H-indole-3-carboxylate, can be purified by
recrystallization from a suitable solvent like methanol or ethanol. The precursor is often
obtained as a yellow solid with a melting point in the range of 282-284 °C.[3]

Hydrazone Formation Cyclization
Polyphosphoric Acid, Esterification/

p-Nitrophenylhydrazine ualvivaleltstel | Heat | Indole Ring Hydrolysis Methyl 5-nitro-lH-indole—3-carboxylat9

Click to download full resolution via product page

Caption: Fischer indole synthesis workflow for the nitro-precursor.

Step 2: Synthesis of Methyl 5-amino-1H-indole-3-
carboxylate

Causality: The reduction of an aromatic nitro group to an amine is a fundamental and highly
efficient transformation in organic synthesis. Catalytic transfer hydrogenation is the method of
choice as it proceeds under mild conditions, offers high chemoselectivity (leaving the ester and
indole ring intact), and generates minimal waste, with byproducts being easily removable.

Protocol: Catalytic Hydrogenation
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» Reaction Setup:

o In a flask suitable for hydrogenation, dissolve Methyl 5-nitro-1H-indole-3-carboxylate in a
polar solvent such as methanol, ethanol, or ethyl acetate.

o Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

o Introduce a hydrogen source. This can be gaseous hydrogen (Hz) from a balloon or a
hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.

e Hydrogenation:

o If using Hz, purge the reaction vessel with hydrogen and maintain a positive pressure
(e.g., balloon pressure).

o If using ammonium formate, add it in excess (3-5 equivalents) to the reaction mixture.

o Stir the reaction vigorously at room temperature. The palladium catalyst facilitates the
reduction of the nitro group.

o Monitor the reaction progress by TLC until the starting material is fully consumed.
e Work-up and Purification:

o Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

o Rinse the Celite pad with the reaction solvent.
o Concentrate the filtrate under reduced pressure to yield the crude product.

o Purify the resulting solid by flash column chromatography on silica gel or by
recrystallization to obtain Methyl 5-amino-1H-indole-3-carboxylate.

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized
compound. Below are the expected NMR chemical shifts, based on data from analogous
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structures.

'H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic and substituent
protons. The spectrum is typically recorded in a solvent like DMSO-de.

e Indole NH (~11.0-12.0 ppm): A broad singlet characteristic of the indole N-H proton.

e Aromatic Protons (6.5-8.0 ppm): The protons on the indole ring will appear in this region. The
C2 proton often appears as a singlet or a narrow triplet around 8.1 ppm. The protons on the
benzene ring (H4, H6, H7) will show characteristic splitting patterns based on their coupling.

o Ester Methyl Group (~3.8 ppm): A sharp singlet integrating to three protons, corresponding to
the -OCHs group of the methyl ester.

e Amino Group (~5.0-6.0 ppm): A broad singlet integrating to two protons, corresponding to the
-NHz group. The exact shift can vary with concentration and temperature.

3C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.
o Ester Carbonyl (~165 ppm): The carbonyl carbon of the methyl ester.

o Aromatic Carbons (100-140 ppm): The eight carbons of the indole ring system. The carbon
bearing the amino group (C5) will be shifted upfield compared to its unsubstituted analog.

o Ester Methyl Carbon (~51 ppm): The carbon of the -OCHs group.

Applications in Drug Discovery and Development

The primary and most significant application of Methyl 5-amino-1H-indole-3-carboxylate is as
a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACS).[2]

Role in PROTAC Synthesis

PROTACSs are heterobifunctional molecules designed to recruit a target protein to an E3
ubiquitin ligase, leading to the target's degradation by the proteasome.[8] A PROTAC consists
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of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical
linker connecting the two.

The 5-aminoindole moiety serves as an excellent anchor or intermediate for linker attachment.
The amino group provides a convenient handle for various coupling reactions, allowing for the
extension of the linker chain, which is then connected to either the target protein ligand or the
E3 ligase ligand.

Protein of Interest (POI) Ligand

Linker

Methyl

5-amino-1H-indole-3-carboxylate [PEG AL Chamj

E3 Ligase Ligand

Anchor
(e.g., Thalidomide)

Click to download full resolution via product page
Caption: Role of the amino-indole as a linker component in a PROTAC.

Causality in Linker Design: The amino group at the C5 position of the indole allows for the
formation of stable amide, urea, or sulfonamide bonds, which are common functionalities within
PROTAC linkers. The indole ring itself provides a semi-rigid scaffold that can influence the
spatial orientation of the two ligands, a critical factor for inducing the formation of a productive
ternary complex between the target protein and the E3 ligase. By modifying the linker,
researchers can fine-tune the degradation efficiency and selectivity of the PROTAC.
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Other Medicinal Chemistry Applications

Beyond PROTACS, the 5-aminoindole-3-carboxylate scaffold is valuable for synthesizing a
range of biologically active molecules. The amino group can be derivatized to explore structure-
activity relationships (SAR) in various drug discovery programs, including kinase inhibitors and
receptor modulators.

Safety and Handling

As with all laboratory chemicals, Methyl 5-amino-1H-indole-3-carboxylate should be handled
with appropriate care in a well-ventilated area, such as a chemical fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

« Inhalation/Contact: Avoid inhaling dust and direct contact with skin and eyes. In case of
contact, rinse thoroughly with water.

e Storage: Store in a tightly sealed container in a cool, dry place.

e Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong
reducing agents.

» Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations.

Conclusion

Methyl 5-amino-1H-indole-3-carboxylate is a high-value chemical intermediate with
significant utility in modern drug discovery. Its straightforward synthesis from readily available
precursors and its strategic placement of functional groups make it an indispensable tool,
particularly in the rapidly advancing field of targeted protein degradation. This guide provides
the foundational knowledge required for its effective synthesis, characterization, and application
in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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